Perindoprilat Methyl Ester
CAS No.:
Cat. No.: VC0202377
Molecular Formula: C₁₈H₃₀N₂O₅
Molecular Weight: 354.44
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈H₃₀N₂O₅ |
|---|---|
| Molecular Weight | 354.44 |
Introduction
Perindoprilat Methyl Ester is a synthetic derivative of perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril. Primarily used in pharmaceutical research, this compound serves as a critical intermediate in studying metabolic pathways and optimizing antihypertensive therapies . Below is a structured analysis of its properties, applications, and research insights.
Synthesis and Structural Modifications
Perindoprilat Methyl Ester is synthesized through esterification reactions, typically involving:
-
Transesterification: Reacting perindoprilat with methanol under acidic or enzymatic conditions.
-
Deuterated Derivatives: Perindoprilat-d4 Methyl Ester incorporates deuterium atoms for metabolic tracking in pharmacokinetic studies.
Pharmacological Mechanism
As an ACE inhibitor derivative, it binds competitively to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II. Key features include:
-
Target Specificity: IC₅₀ values of 1.5–3.2 nM for ACE inhibition .
-
Slow Dissociation: Half-life of 30–120 hours due to strong enzyme binding .
-
Prodrug Activation: Unlike perindopril (a prodrug), the methyl ester form requires no metabolic activation but is studied for its direct effects .
Pharmacokinetics
Studies in volunteers and patients reveal dose-dependent kinetics :
-
Volume of Distribution: Ranges from 470 L (12.3 mg dose) to 920 L (3.1 mg dose).
-
Clearance: Apparent unbound clearance (CLu/F) correlates with creatinine clearance (59–110 L/h).
-
Elimination: Reduced in elderly patients and those with renal or heart failure .
Key Findings:
-
Hypertension Management: Demonstrates prolonged ACE inhibition, enabling once-daily dosing in chronic treatments .
-
Drug Interactions: Competes with other ACE inhibitors (e.g., lisinopril, enalapril) for enzyme binding sites.
-
Stability Studies: Deuterated variants (e.g., Perindoprilat-d4 Methyl Ester) aid in tracing metabolic pathways without altering biological activity.
Comparative Analysis with ACE Inhibitors:
| Compound | Half-Life | Dosing Frequency | Unique Feature |
|---|---|---|---|
| Perindoprilat | 30–120 h | Once daily | Active metabolite of perindopril |
| Lisinopril | 12 h | Once daily | Direct ACE inhibition |
| Enalapril | 11 h | Twice daily | Prodrug converted to enalaprilat |
Future Directions
Current research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume